molecular formula C6H7IN2 B13031620 5-Ethyl-2-iodopyrimidine

5-Ethyl-2-iodopyrimidine

Cat. No.: B13031620
M. Wt: 234.04 g/mol
InChI Key: OBEUZGXDGJNLGF-UHFFFAOYSA-N
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Description

5-Ethyl-2-iodopyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of an iodine atom at the 2-position and an ethyl group at the 5-position makes this compound a unique and valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-iodopyrimidine typically involves the iodination of a pyrimidine precursor. One common method is the iodination of 5-ethylpyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction conditions may include heating and stirring to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-iodopyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include 5-ethyl-2-azidopyrimidine or 5-ethyl-2-cyanopyrimidine.

    Cross-Coupling: Products include various substituted pyrimidines with new aryl or alkyl groups.

    Oxidation: Products include 5-ethylpyrimidine-2-carboxylic acid.

    Reduction: Products include 5-ethylpyrimidine.

Scientific Research Applications

5-Ethyl-2-iodopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and as a building block in organic synthesis.

    Biology: Studied for its potential role in nucleic acid analogs and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-iodopyrimidine depends on its specific application. In biochemical assays, it may interact with nucleic acids or proteins, affecting their function. In drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and ethyl group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Similar structure with a bromine atom instead of an ethyl group.

    5-Methyl-2-iodopyrimidine: Similar structure with a methyl group instead of an ethyl group.

    2-Iodo-4,6-dimethylpyrimidine: Similar structure with additional methyl groups at the 4 and 6 positions.

Uniqueness

5-Ethyl-2-iodopyrimidine is unique due to the presence of both an iodine atom and an ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its utility in cross-coupling reactions and its potential as a pharmacophore in drug design.

Properties

IUPAC Name

5-ethyl-2-iodopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEUZGXDGJNLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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